Cyclopropyl(pyridin-2-yl)methanamine
Overview
Description
Cyclopropyl(pyridin-2-yl)methanamine is an organic compound that features a cyclopropyl group attached to a pyridin-2-ylmethanamine structure
Mechanism of Action
Target of Action
Cyclopropyl(pyridin-2-yl)methanamine is a chemical compound that has been used in various chemical reactions . .
Mode of Action
It has been used in oxidation reactions of primary and secondary amines to their corresponding aldehydes and ketones . This suggests that this compound may interact with its targets by participating in oxidation reactions.
Biochemical Pathways
Given its role in oxidation reactions, it may be involved in pathways related to the metabolism of amines .
Result of Action
Given its role in oxidation reactions, it may influence the cellular concentrations of amines and their corresponding aldehydes and ketones .
Action Environment
Like many chemical reactions, the oxidation reactions it participates in may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl(pyridin-2-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with pyridine-2-carbaldehyde under reductive amination conditions. This reaction typically requires a reducing agent such as sodium triacetoxyborohydride and is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like copper catalysts or hypervalent iodine.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Copper catalysts, hypervalent iodine, and water under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products:
Oxidation: Pyridin-2-yl-methanones.
Reduction: this compound derivatives.
Substitution: Functionalized this compound compounds.
Scientific Research Applications
Cyclopropyl(pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Cyclopropyl(pyridin-2-yl)methanamine can be compared with similar compounds such as:
Pyridin-2-ylmethanamine: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.
Cyclopropylamine: Lacks the pyridin-2-yl group, leading to different biological activities and applications.
Pyridin-2-yl-methanones: Oxidized derivatives with distinct chemical and biological properties.
Properties
IUPAC Name |
cyclopropyl(pyridin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9(7-4-5-7)8-3-1-2-6-11-8/h1-3,6-7,9H,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYIHZIVTALTCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397921 | |
Record name | cyclopropyl(pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
535925-68-9 | |
Record name | cyclopropyl(pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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